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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216

A Comparative Guide for Researchers

EPZ004777 hydrochloride stands as a highly potent and selective small-molecule inhibitor of
the histone methyltransferase DOTL1L, making it an invaluable tool and positive control in
epigenetic research.[1][2] Its primary mechanism of action involves the competitive inhibition of
the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation
of histone H3 at lysine 79 (H3K79).[1] This targeted inhibition has profound effects on gene
expression, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene
rearrangements, establishing EPZ004777 as a cornerstone for studies on DOT1L's role in
health and disease.[1][3]

Comparative Efficacy of DOTI1L Inhibitors

EPZ004777's high potency is a key characteristic, with an IC50 of 0.4 nM in cell-free assays.[2]
This makes it a robust positive control for validating experimental systems and for comparison
with novel DOT1L inhibitors. The following table summarizes the inhibitory activity of
EPZ004777 and other notable DOTLL inhibitors across various assays and cell lines.
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Inhibitor Assay Type Cell Line IC50 (nM) Reference

EPZ004777 Ce”'Free_ - 0.4 2]
Enzymatic

Anti-proliferation MOLM-13 (AML) 4 [2]

Anti-proliferation MV4-11 (AML) 10.5 [4]

Anti-proliferation RS4;11 (ALL) 15.2 [4]

Pinometostat

(EPZ.5676) Anti-proliferation MOLM-13 (AML) 8.3 [4]

Anti-proliferation MV4-11 (AML) 10.5 [4]

Anti-proliferation RS4;11 (ALL) 15.2 [4]

SGC0946 Not specified Not specified Not specified [4]

Compound 10 Anti-proliferation MOLM-13 (AML) 4.8 [4]

Anti-proliferation MV4-11 (AML) 6.1 [4]

Anti-proliferation RS4;11 (ALL) 8.9 [4]

Compound 11 Anti-proliferation MOLM-13 (AML) 6.2 [4]

Anti-proliferation MV4-11 (AML) 7.9 [4]

Anti-proliferation RS4;11 (ALL) 11.6 [4]

Signaling Pathway of DOTI1L Inhibition

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the

aberrant recruitment of DOT1L to chromatin.[1] This results in the hypermethylation of H3K79

at target gene loci, including the HOXA9 and MEIS1 genes, which are crucial for hematopoietic

development.[1] The sustained activation of these genes is a key driver of leukemogenesis.[1]
EPZ004777, by inhibiting DOT1L, reverses this aberrant methylation, leading to the
suppression of these target genes, cell cycle arrest, and ultimately, apoptosis in MLL-

rearranged cancer cells.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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